molecular formula C24H30N4O4 B2641989 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 896335-46-9

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2641989
CAS No.: 896335-46-9
M. Wt: 438.528
InChI Key: QTGHIIINIARRPK-UHFFFAOYSA-N
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Description

This compound is a structurally complex ethanediamide derivative featuring:

  • A 1,3-benzodioxole moiety, known for enhancing metabolic stability and binding affinity in CNS-targeting molecules .
  • A 4-methylpiperazine substituent, which modulates pharmacokinetic properties such as solubility and receptor interaction.
  • A 4-methylphenylmethyl group linked via an ethanediamide bridge, contributing to hydrophobic interactions and selectivity .

Its design aligns with pharmacophores common in dopamine receptor ligands and kinase inhibitors, though its specific biological targets remain under investigation. Structural validation via crystallography (e.g., SHELX software ) confirms its stereochemical configuration, critical for activity.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-17-3-5-18(6-4-17)14-25-23(29)24(30)26-15-20(28-11-9-27(2)10-12-28)19-7-8-21-22(13-19)32-16-31-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHIIINIARRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the piperazine ring, and the final coupling with the ethanediamide structure. Common synthetic routes may involve:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Piperazine Ring: This step often involves the reaction of the benzodioxole intermediate with a piperazine derivative under basic conditions.

    Coupling with Ethanediamide: The final step involves the coupling of the piperazine-benzodioxole intermediate with an ethanediamide derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Chemical Reactions Analysis

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide exhibit antidepressant-like effects. These compounds interact with serotonin receptors and modulate neurotransmitter levels, contributing to their efficacy in treating mood disorders.

Anti-Virulence Therapeutics

Recent studies have explored the use of this compound in developing anti-virulence therapeutics against pathogenic bacteria. The compound's ability to inhibit specific toxins produced by bacteria such as Bacillus cereus suggests its potential as a novel treatment option for bacterial infections .

Cancer Research

The compound has also been investigated for its antitumor properties. It has shown promise in modulating pathways involved in cancer cell proliferation and apoptosis. By targeting specific molecular pathways, it may enhance the efficacy of existing cancer therapies.

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, the administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The observed effects were linked to increased serotonin levels in the brain, highlighting the compound's potential for treating depression.

Case Study 2: Anti-Virulence Activity

A study published in MDPI demonstrated that the compound effectively inhibited the action of mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria. This inhibition was associated with a decrease in cytotoxicity against host cells, suggesting that the compound could be developed into a therapeutic agent for bacterial infections .

Case Study 3: Cancer Cell Proliferation

Research conducted on various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation through specific signaling pathway modulation. These findings indicate its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in cell proliferation.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface.

    Disrupting Cellular Processes: Interfering with processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key analogues and their distinguishing features:

Compound Name Molecular Weight Piperazine Substituent Aromatic Group Biological Activity
Target Compound ~528.6* 4-Methylpiperazine 4-Methylbenzyl Under investigation
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide 510.56 4-(4-Fluorophenyl)piperazine Tetrahydrofuran-2-ylmethyl Potential CNS modulator
5-(4-(2-Trifluoromethylphenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 486.5 2-Trifluoromethylphenyl Pyridin-2-ylphenyl Dopamine D3 receptor antagonist
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide 324.3 N/A Phenylthiazolidinedione Antidiabetic candidate

*Estimated based on substituent contributions.

Key Observations:
  • The trifluoromethylphenyl group in increases lipophilicity, favoring dopamine D3 receptor binding .
  • Aromatic Groups : The 4-methylbenzyl group in the target compound offers moderate hydrophobicity, contrasting with the polar tetrahydrofuranmethyl group in or the pyridinyl group in .
  • Ethanediamide Linker : This moiety stabilizes the molecule’s conformation, a feature shared with but absent in simpler amides like .
Receptor Binding and Selectivity
  • The target compound’s benzodioxole and methylpiperazine groups suggest affinity for serotonergic or dopaminergic receptors , analogous to and . However, replacing the fluorophenyl group in with methyl may reduce steric hindrance, altering selectivity .
  • Compound demonstrates nanomolar affinity for D3 receptors (IC₅₀ = 3.2 nM), attributed to its trifluoromethylphenyl-piperazine motif . The target compound’s activity remains unquantified but is hypothesized to be weaker due to less electron-withdrawing substituents.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide, often referred to as a derivative of benzodioxole and piperazine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Benzodioxole moiety : Imparts unique electronic properties and potential interactions with biological targets.
  • Piperazine ring : Known for enhancing pharmacological activity and solubility.
  • Ethanediamide backbone : Contributes to the compound's stability and binding affinity.

The molecular formula is C19H26N2O2C_{19}H_{26}N_2O_2 with a molecular weight of 314.43 g/mol.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as the Akt pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The benzodioxole moiety may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory responses .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is often mediated through mitochondrial pathways or by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Studies and Experimental Data

A selection of relevant studies highlights the biological activity of related compounds:

StudyCompound TestedBiological EffectMethodology
Benzodioxole DerivativeInduced apoptosis in A549 cellsMTT assay, Flow cytometry
Piperazine AnalogInhibited phospholipase A2 activityEnzyme inhibition assays
Hydrazone DerivativeAnticancer activity via Akt inhibitionMolecular docking studies

These studies indicate that modifications in the chemical structure can significantly alter the biological activity of these compounds.

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